(E/Z)-Doxepin Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

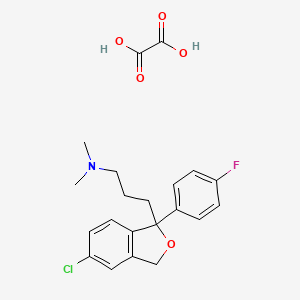

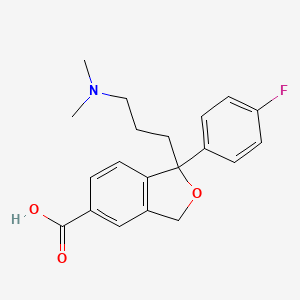

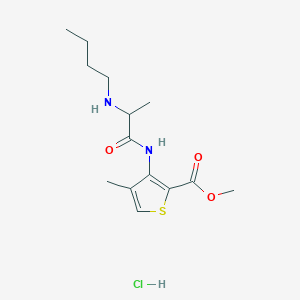

“(E/Z)-Doxepin Glucuronide” is a glucuronide conjugate of Doxepin . Glucuronidation is a common metabolic pathway in the body, often involved in the metabolism of substances such as drugs . The substances resulting from glucuronidation are known as glucuronides and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .

Synthesis Analysis

The synthesis of glucuronides like “(E/Z)-Doxepin Glucuronide” involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . This process is formed in the liver . Synthetic methods for all classes of glucuronides have been reviewed and updated, together with advances in the enzymatic synthesis of glucuronides .Molecular Structure Analysis

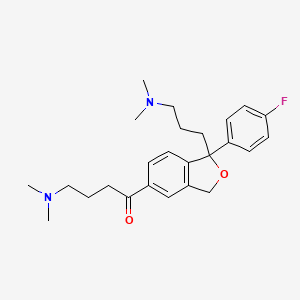

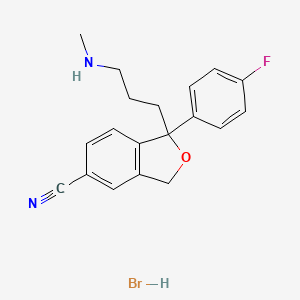

The molecular structure of “(E/Z)-Doxepin Glucuronide” would be determined by the E/Z configuration of the double bond in the molecule . The E/Z system is the IUPAC preferred method of describing the absolute stereochemistry of double bonds in organic chemistry .Chemical Reactions Analysis

The E/Z isomerism affects the properties of organic compounds, such as their physical and chemical properties, as the different arrangements of atoms in space result in different molecular shapes and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-Doxepin Glucuronide” would be influenced by its E/Z configuration . The E/Z system can be used to describe double bonds having two, three, or four substituents .Safety And Hazards

While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid–containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .

Direcciones Futuras

The future of glucuronides like “(E/Z)-Doxepin Glucuronide” could involve their use in antibody-drug conjugates (ADCs) as a potential therapeutic avenue in cancer treatment . By combining the selective specificity of monoclonal antibodies with the cytotoxicity of drug molecules, ADCs aim to increase the therapeutic index, selectively targeting cancer cells while minimizing systemic toxicity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Doxepin Glucuronide involves the glucuronidation of doxepin.", "Starting Materials": [ "Doxepin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Anhydrous dichloromethane (DCM)", "Anhydrous methanol", "Anhydrous sodium sulfate" ], "Reaction": [ "Activation of glucuronic acid with DCC and DMAP in anhydrous DCM", "Addition of DIPEA to the reaction mixture to catalyze the reaction", "Addition of doxepin to the reaction mixture and stirring at room temperature for several hours", "Workup of the reaction mixture with anhydrous methanol and anhydrous sodium sulfate", "Purification of the product by column chromatography" ] } | |

Número CAS |

788790-52-3 |

Nombre del producto |

(E/Z)-Doxepin Glucuronide |

Fórmula molecular |

C25H29NO7 |

Peso molecular |

455.51 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)